Cas no 1510048-87-9 (2-(3-methylbutan-2-yl)oxypyrimidin-5-amine)

2-(3-methylbutan-2-yl)oxypyrimidin-5-amine 化学的及び物理的性質
名前と識別子
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- 2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine
- AKOS018953433
- EN300-1295566
- 1510048-87-9
- 2-(3-methylbutan-2-yl)oxypyrimidin-5-amine
-
- インチ: 1S/C9H15N3O/c1-6(2)7(3)13-9-11-4-8(10)5-12-9/h4-7H,10H2,1-3H3
- InChIKey: MZRBKNLQKRVMOW-UHFFFAOYSA-N
- SMILES: O(C1N=CC(=CN=1)N)C(C)C(C)C
計算された属性
- 精确分子量: 181.121512110g/mol
- 同位素质量: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 144
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61Ų
- XLogP3: 1.6
2-(3-methylbutan-2-yl)oxypyrimidin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0291NQ-500mg |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95% | 500mg |
$1012.00 | 2023-12-21 | |
Enamine | EN300-1295566-1000mg |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95.0% | 1000mg |
$986.0 | 2023-09-30 | |
Enamine | EN300-1295566-5000mg |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95.0% | 5000mg |
$2858.0 | 2023-09-30 | |
1PlusChem | 1P0291NQ-1g |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95% | 1g |
$1281.00 | 2023-12-21 | |
1PlusChem | 1P0291NQ-100mg |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95% | 100mg |
$485.00 | 2024-06-20 | |
1PlusChem | 1P0291NQ-250mg |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95% | 250mg |
$664.00 | 2023-12-21 | |
1PlusChem | 1P0291NQ-5g |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95% | 5g |
$3595.00 | 2023-12-21 | |
Enamine | EN300-1295566-100mg |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95.0% | 100mg |
$342.0 | 2023-09-30 | |
Enamine | EN300-1295566-10000mg |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95.0% | 10000mg |
$4236.0 | 2023-09-30 | |
1PlusChem | 1P0291NQ-2.5g |
2-[(3-methylbutan-2-yl)oxy]pyrimidin-5-amine |
1510048-87-9 | 95% | 2.5g |
$2449.00 | 2023-12-21 |
2-(3-methylbutan-2-yl)oxypyrimidin-5-amine 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-(3-methylbutan-2-yl)oxypyrimidin-5-amineに関する追加情報
Introduction to 2-(3-methylbutan-2-yl)oxypyrimidin-5-amine (CAS No. 1510048-87-9)
2-(3-methylbutan-2-yl)oxypyrimidin-5-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1510048-87-9, has garnered attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 2-(3-methylbutan-2-yl)oxypyrimidin-5-amine incorporates a pyrimidine core, which is a common motif in many biologically active molecules, alongside an amine and an alkoxy group, contributing to its diverse chemical reactivity and biological interactions.
The pyrimidine ring in this compound is particularly noteworthy, as it serves as a scaffold for numerous pharmacologically relevant molecules. Pyrimidines are heterocyclic aromatic compounds that mimic natural nucleic acid bases, making them integral to the synthesis of nucleoside analogs used in antiviral and anticancer therapies. The presence of the amine functional group at the 5-position of the pyrimidine ring enhances the compound's ability to engage with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions.
The alkoxy side chain at the 2-position, specifically a 3-methylbutan-2-yl group, introduces steric and electronic variations that can influence the compound's solubility, metabolic stability, and binding affinity. This structural feature is particularly important in drug design, as it allows for fine-tuning of physicochemical properties to optimize pharmacokinetic profiles. The combination of these structural elements makes 2-(3-methylbutan-2-yl)oxypyrimidin-5-amine a versatile intermediate for synthesizing more complex pharmaceutical agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 2-(3-methylbutan-2-yl)oxypyrimidin-5-amine more effectively. These techniques have been instrumental in predicting binding modes and interactions with biological targets, facilitating the design of novel derivatives with enhanced efficacy and reduced toxicity. For instance, studies have shown that modifications to the amine group can significantly alter the compound's affinity for specific enzymes, making it a valuable starting point for developing targeted therapies.
In the realm of medicinal chemistry, the synthesis of pyrimidine-based compounds remains a cornerstone due to their broad spectrum of biological activities. The work by recent research groups has highlighted the utility of 2-(3-methylbutan-2-yl)oxypyrimidin-5-amine as a building block for antiviral agents. Specifically, derivatives of this compound have been investigated for their ability to inhibit viral polymerases by mimicking natural nucleobases. Such studies underscore the importance of structural diversity in drug discovery efforts.
The pharmacological potential of 2-(3-methylbutan-2-yl)oxypyrimidin-5-amine has also been explored in the context of anticancer therapy. Preclinical studies have demonstrated that certain analogs derived from this compound exhibit inhibitory effects on kinases and other enzymes involved in tumor progression. The ability to modulate these pathways offers promising avenues for developing next-generation anticancer drugs. Furthermore, the compound's stability under various physiological conditions makes it an attractive candidate for further development.
From a synthetic chemistry perspective, 2-(3-methylbutan-2-yl)oxypyrimidin-5-amino presents an interesting challenge due to its complex architecture. Researchers have employed various synthetic strategies to access this compound efficiently, including multi-step organic transformations and catalytic methods. These efforts have not only improved yields but also provided insights into optimizing synthetic routes for large-scale production. The development of efficient synthetic protocols is crucial for translating laboratory discoveries into viable pharmaceuticals.
The role of computational methods in understanding the behavior of 2-(3-methylbutan-2-yloxy-pyrimidin- 5 -amino) has been increasingly recognized. Molecular dynamics simulations and quantum mechanical calculations have allowed scientists to delve into the electronic structure and dynamics of this compound, providing a deeper understanding of its reactivity and interactions with biological systems. Such computational studies are essential for guiding experimental design and predicting properties that are difficult or impossible to measure empirically.
The broader significance of this compound lies in its contribution to the advancement of drug discovery methodologies. By serving as a versatile scaffold, 2-(3-methylbutan- - 2 - yl) oxypy rimidin - 5 - amino (CAS No. 1510048 -87 -9) exemplifies how structural innovation can drive therapeutic breakthroughs. As research continues to uncover new applications and refine synthetic techniques, this compound is poised to play an even greater role in developing innovative treatments for various diseases.
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